molecular formula C17H23N3OS B258426 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

Katalognummer B258426
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: QEINNMGCDARSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is critical for B-cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote the growth and survival of malignant B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make formulation and dosing challenging.

Zukünftige Richtungen

There are several future directions for the development and application of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide. One area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its anti-tumor activity and overcome resistance. Another area of interest is the exploration of this compound in other B-cell malignancies, such as follicular lymphoma (FL) and marginal zone lymphoma (MZL). Finally, the potential use of this compound in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, is also an area of active research.

Synthesemethoden

The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide involves several steps, including the preparation of the key intermediate 2,4,6-trimethylthieno[2,3-b]pyridine-3-carboxylic acid, which is then coupled with piperidine and N-(tert-butoxycarbonyl)glycine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition to CLL and MCL, this compound has also shown activity against other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM).

Eigenschaften

Molekularformel

C17H23N3OS

Molekulargewicht

317.5 g/mol

IUPAC-Name

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C17H23N3OS/c1-11-9-12(2)18-17-15(11)16(13(3)22-17)19-14(21)10-20-7-5-4-6-8-20/h9H,4-8,10H2,1-3H3,(H,19,21)

InChI-Schlüssel

QEINNMGCDARSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

Kanonische SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.